molecular formula C4H7NO5 B1584350 3-Hydroxyaspartic acid CAS No. 71653-06-0

3-Hydroxyaspartic acid

Cat. No. B1584350
CAS RN: 71653-06-0
M. Wt: 149.1 g/mol
InChI Key: YYLQUHNPNCGKJQ-PIKHSQJKSA-N
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Description

3-Hydroxyaspartic acid, also known as beta-hydroxyaspartic acid, is a derivative of aspartic acid which has been hydroxylated at position-3 . It is found both in the free form and as peptide constituents in various microorganisms and fungi . The molecular formula of 3-Hydroxyaspartic acid is C4H7NO5 .


Synthesis Analysis

The synthesis of 3-Hydroxyaspartic acid involves an asymmetric synthetic route to a strategically protected 3-hydroxyaspartic acid derivative in enantiopure form . The key steps in the synthesis involve Sharpless asymmetric aminohydroxylation of commercially available trans-ethyl cinnamate .


Molecular Structure Analysis

3-Hydroxyaspartic acid contains two chiral centers, similar to proteinogenic isoleucine and threonine . As such, it can exist in 4 stereoisomers . The molecular weight of 3-Hydroxyaspartic acid is 149.102 Da .


Chemical Reactions Analysis

The hydroxylation of amino acids is inextricably linked to the catalysis of various biological enzymes . Hydroxylase conspicuously increases the variety of amino acid derivatives .


Physical And Chemical Properties Analysis

The molecular formula of 3-Hydroxyaspartic acid is C4H7NO5 . The average mass is 149.102 Da and the monoisotopic mass is 149.032425 Da .

Scientific Research Applications

  • Synthesis of Drugs and Antibiotics

    • Field : Pharmaceutical Chemistry
    • Application Summary : 3-Hydroxyaspartic acid is used for synthesizing drugs and antibiotics . It’s derivatives exist in free form and peptide components in various microorganisms and fungi .
  • Asymmetric Synthesis

    • Field : Organic Chemistry
    • Application Summary : 3-Hydroxyaspartic acid and its derivatives are found both in the free form and as peptide constituents in various microorganisms and fungi . Considering the biological importance of this amino acid and its potential utility as a multifunctional building block in organic syntheses, a short-step, asymmetric synthetic route to a strategically protected 3-hydroxyaspartic acid derivative in enantiopure form has been developed .
    • Methods of Application : The key steps in the synthesis involve Sharpless asymmetric aminohydroxylation of commercially available trans-ethyl cinnamate, and utilization of the phenyl group as a masked carboxylic acid synthon towards construction of the complete structural framework of the title compound .
  • EGF-like Domains

    • Field : Biochemistry
    • Application Summary : The Hya amino acid residue, which is 3-Hydroxyaspartic acid, is sometimes contained in EGF-like domains such as Vitamin K-dependent coagulation plasma proteins including protein C .
  • Siderophore Ornibactin

    • Field : Microbiology
    • Application Summary : D-threo-3-Hydroxyaspartate, a form of 3-Hydroxyaspartic acid, is a part of the siderophore ornibactin .
  • Catecholamine

    • Field : Neurochemistry
    • Application Summary : It belongs to catecholamine, which can be used as a drug to treat tremors .
  • Biosynthesis

    • Field : Biochemistry

Safety And Hazards

When handling 3-Hydroxyaspartic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Hydroxy amino acids (HAAs) are of unique value in the chemical and pharmaceutical industry with antiviral, antifungal, antibacterial, and anticancer properties . The hydroxylation of amino acids is linked to the catalysis of various biological enzymes . For the manufacture of HAAs, the high regioselectivity biocatalytic synthesis approach is favored over chemical synthesis .

properties

IUPAC Name

2-amino-3-hydroxybutanedioic acid
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InChI

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLQUHNPNCGKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20875575
Record name 3-hydroxy-aspartic acid
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Molecular Weight

149.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Hydroxyaspartic acid

CAS RN

71653-06-0, 7298-98-8, 5753-30-0, 7298-99-9, 6532-76-9, 4294-45-5, 1860-87-3, 1186-90-9
Record name 3-Hydroxyaspartic acid
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Record name beta-Hydroxy-DL-aspartic acid
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Record name 3-hydroxy-DL-aspartic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
525
Citations
T Ishiyama, T FURUTA, M TAKAI… - The Journal of …, 1975 - jstage.jst.go.jp
… (3-hydroxyaspartic acid for the antibiotic substance. The comparison of this material with … antibiotic was identified as L-threo-(3-hydroxyaspartic acid. It is worth to note that an analogous …
Number of citations: 37 www.jstage.jst.go.jp
PG Mattingly, MJ Miller, RDG Cooper… - The Journal of …, 1983 - ACS Publications
… with commercially available dlthreo-/3-hydroxyaspartic acid (Scheme II). Interestingly, in this … Since all four of the optical isomers of /3-hydroxyaspartic acid have been described,16,19 …
Number of citations: 40 pubs.acs.org
BA McMullen, K Fujikawa, W Kisiel, T Sasagawa… - Biochemistry, 1983 - ACS Publications
… In addition, evidence is presented for the existence of a previously unrecognized amino acid, /3-hydroxyaspartic acid, in this peptide, as well as in the light chains of bovine factor X and …
Number of citations: 183 pubs.acs.org
JK Khalaf, A Datta - Amino Acids, 2008 - Springer
… 3-Hydroxyaspartic acid and its derivatives are found both in the free form and as peptide … route to a strategically protected 3-hydroxyaspartic acid derivative in enantiopure form. The key …
Number of citations: 10 link.springer.com
R Hara, M Nakano, K Kino - Applied and Environmental …, 2015 - Am Soc Microbiol
… We developed a novel process for efficient synthesis of l-threo-3-hydroxyaspartic acid (l-THA) using microbial hydroxylase and hydrolase. A well-characterized mutant of asparagine …
Number of citations: 8 journals.asm.org
T Drakenberg, P Fernlund… - Proceedings of the …, 1983 - National Acad Sciences
… The presence of /3-hydroxyaspartic acid in the acid hydrolysate of the heptapeptide from the light chain ofprotein C was confirmed by analysis of the dansyl chloride reaction products by …
Number of citations: 198 www.pnas.org
M De Angelis, G Campiani - Tetrahedron letters, 2004 - Elsevier
… In conclusion we have shown an efficient stereoselective synthesis of d-threo-3-hydroxyaspartic acid starting from l-threo-3-hydroxyaspartic acid. d-t-3OHAsp was used as a key …
Number of citations: 6 www.sciencedirect.com
M Mokotoff, JF Bagaglio, BS Parikh - Journal of Medicinal …, 1975 - ACS Publications
… The ability of various /3-hydroxyaspartic acid derivatives to inhibit the in vitro biosynthesis of L-asparagine is shown in Table I. None of the tested compounds had an inhibitory effect on …
Number of citations: 14 pubs.acs.org
J Stenflo, E Holme, S Lindstedt… - Proceedings of the …, 1989 - National Acad Sciences
… 3-Hydroxyaspartic acid and 3-hydroxyasparagine, which are … evidence suggest that 3-hydroxyaspartic acid is required for … homologous regions that contain 3-hydroxyaspartic acid or 3-…
Number of citations: 100 www.pnas.org
P Fernlund, J Stenflo - Journal of Biological Chemistry, 1983 - Elsevier
A method for the quantitation of beta-hydroxyaspartic acid in proteins is described. After hydrolysis in 6 M HCl, the beta-hydroxyaspartic acid released is quantitated on an automatic …
Number of citations: 207 www.sciencedirect.com

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